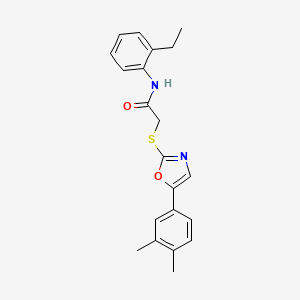

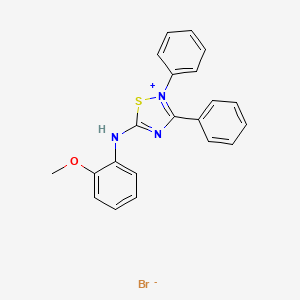

![molecular formula C11H12BrN B2754230 3-(4-溴苯基)双环[1.1.1]戊烷-1-胺 CAS No. 1935352-56-9](/img/structure/B2754230.png)

3-(4-溴苯基)双环[1.1.1]戊烷-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” is a chemical compound that has been used in the synthesis of a potent quinolone antibacterial agent, U-87947E . It can also be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .

Molecular Structure Analysis

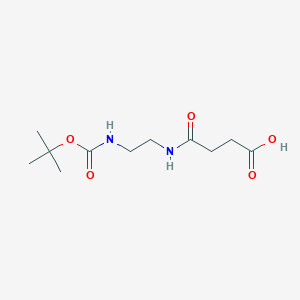

The molecular structure of “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” is characterized by a bicyclo[1.1.1]pentane core with a 4-bromophenyl group attached at the 3-position and an amine group at the 1-position . The InChI code for this compound is 1S/C11H12BrN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” include a molecular weight of 274.59 . It is a powder at room temperature .科学研究应用

[1.1.1]螺旋桨烷的氨基烷基化

[1.1.1]螺旋桨烷的氨基烷基化提供了一种直接合成 3-烷基双环[1.1.1]戊烷-1-胺的方法,为重要的构件提供了一种简化的途径。此过程耐受多种官能团,促进了将药学相关胺并入双环[1.1.1]戊烷支架,展示了其在合成复杂有机分子中的多功能性(Hughes et al., 2019)。

自由基多组分碳胺化

[1.1.1]螺旋桨烷的自由基多组分碳胺化是一种合成多功能化双环[1.1.1]戊烷衍生物的有效方法。此技术采用温和的条件和一锅操作来生成具有改善的被动渗透性、水溶性和代谢稳定性的类药物分子,突出了支架在扩展类药物化学空间中的潜力(Kanazawa et al., 2017)。

双环[1.1.1]戊烷-1-胺的新途径

探索新的合成途径,1-叠氮基-3-碘代双环[1.1.1]戊烷的还原提供了一种可扩展且通用的双环[1.1.1]戊烷-1-胺途径。此方法展示了合成策略在获得复杂的双环结构(对药物化学应用至关重要)中的适应性(Goh et al., 2014)。

光化学(4 + 2)-环加成

亚胺取代双环[1.1.1]戊烷与烯烃的光化学形式(4 + 2)-环加成将双环[1.1.1]戊烷-1-胺转化为多取代双环[3.1.1]庚烷-1-胺。此转化为生成复杂、富含 sp3 的伯胺构件开辟了新途径,这对新型药物的开发至关重要(Harmata et al., 2021)。

安全和危害

The safety information for “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The future directions for “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” involve further exploration of the functionalization of the three concyclic secondary bridge positions . This remains an emerging field and presents considerable synthetic challenges due to the unique properties of the BCP core .

属性

IUPAC Name |

3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYBFADJZGGJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

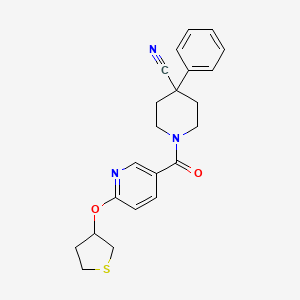

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)

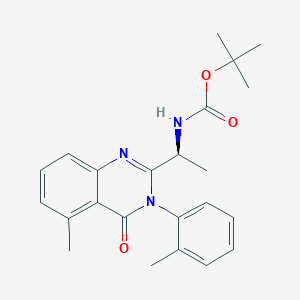

![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2754155.png)

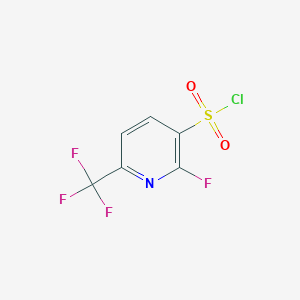

![5,7-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2754160.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B2754166.png)

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754167.png)